N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.: 618412-12-7
Cat. No.: VC16126636
Molecular Formula: C18H20N4O3S2
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618412-12-7 |
|---|---|
| Molecular Formula | C18H20N4O3S2 |
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C18H20N4O3S2/c1-4-22-17(15-6-5-9-26-15)20-21-18(22)27-11-16(23)19-12-7-8-13(24-2)14(10-12)25-3/h5-10H,4,11H2,1-3H3,(H,19,23) |
| Standard InChI Key | DAAKEPVZYJKZQV-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=CS3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, reflects its intricate architecture:
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1,2,4-Triazole core: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4 .
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Sulfanyl (-S-) bridge: Connects the triazole ring to the acetamide group, enhancing electron delocalization and chemical reactivity.
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3,4-Dimethoxyphenyl group: A substituted benzene ring with methoxy (-OCH₃) groups at positions 3 and 4, influencing solubility and pharmacokinetics.
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Thiophene moiety: A sulfur-containing heterocycle known for enhancing bioactivity in medicinal chemistry.
Table 1: Comparative Molecular Properties of Analogous Triazole Derivatives
Synthesis and Characterization
Synthetic Routes
While no direct synthesis protocol exists for the 3,4-dimethoxy variant, analogous compounds are typically synthesized via multi-step pathways:
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Triazole Ring Formation: Cyclization of thiosemicarbazides with carboxylic acids or esters under reflux conditions.
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Sulfanyl Acetamide Coupling: Reaction of triazole-thiol intermediates with chloroacetamide derivatives in basic media (e.g., K₂CO₃ in DMF) .
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Functionalization: Introduction of the 3,4-dimethoxyphenyl group via nucleophilic substitution or amide coupling.
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and purity .
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Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
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X-ray Crystallography: Resolves crystal packing and stereoelectronic effects in related structures .
Physicochemical Properties
Solubility and Stability
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logP: Estimated ~3.8, indicating moderate lipophilicity suitable for membrane permeability .
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Aqueous Solubility: Low (logSw ~-4.2), necessitating formulation with co-solvents for biological testing .
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Thermal Stability: Decomposes above 200°C, consistent with triazole derivatives.
Spectroscopic Profiles
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UV-Vis: Absorption maxima near 270–290 nm due to π→π* transitions in the triazole and thiophene rings.
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IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O-C from methoxy groups).
Biological Activities and Mechanisms
Anticancer Activity
Preliminary studies on analogs show cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC₅₀ values <10 μM. Mechanisms may involve apoptosis induction via caspase-3 activation.
Antibacterial Applications
The 3,4-dimethoxy group could improve activity against Gram-positive bacteria (e.g., S. aureus) by interfering with cell wall synthesis .
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